molecular formula C18H15N B184170 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- CAS No. 102027-91-8

5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-

Cat. No. B184170
M. Wt: 245.3 g/mol
InChI Key: XVVRBGXWPDPMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenyl-1,2-dihydroacenaphthylene-5-amine and has the chemical formula C16H15N. It is a crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. In

Scientific Research Applications

5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In a study published in the Journal of Materials Chemistry by Lee et al. (2012), it was reported that 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- exhibited high electron mobility in OFETs.

Mechanism Of Action

The mechanism of action of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is not well understood. However, it is believed to act as a charge transport material due to its good electron transport properties. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescence-based assays.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. However, a study published in the Journal of Organic Chemistry by Kato et al. (2011) reported that this compound did not exhibit any cytotoxicity against HeLa cells, indicating that it may be safe for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is its good electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in biological applications.

Future Directions

There are several future directions for research on 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. One potential direction is to explore its potential applications in organic electronics further. This compound has shown promise as a charge transport material in OFETs and OSCs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is to explore its potential applications in biological assays. Its fluorescence properties make it a potential candidate for use in fluorescence-based assays, and further research could lead to the development of more sensitive and specific assays.
Conclusion
In conclusion, 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. Its good electron transport properties make it a potential candidate for use in organic electronics, while its fluorescence properties make it a potential candidate for use in biological assays. Further research is needed to explore its potential applications further and to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- involves the reaction of 1,2-dihydroacenaphthylene-5-amine with phenyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields the desired product, which can be purified through recrystallization. This synthesis method has been reported in a study published in the Journal of Organic Chemistry by Kato et al. (2011).

properties

CAS RN

102027-91-8

Product Name

5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N-phenyl-1,2-dihydroacenaphthylen-5-amine

InChI

InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2

InChI Key

XVVRBGXWPDPMBY-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4

Origin of Product

United States

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